molecular formula C9H9F2NO B13044364 1-Amino-1-(2,3-difluorophenyl)acetone

1-Amino-1-(2,3-difluorophenyl)acetone

Cat. No.: B13044364
M. Wt: 185.17 g/mol
InChI Key: GNKYNNPCFRWGAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-1-(2,3-difluorophenyl)acetone is an organic compound with the molecular formula C9H9F2NO and a molecular weight of 185.17 g/mol . This compound is characterized by the presence of an amino group and a difluorophenyl group attached to an acetone backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Amino-1-(2,3-difluorophenyl)acetone typically involves the reaction of 2,3-difluorobenzaldehyde with an appropriate amine under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve more scalable processes, including continuous flow reactions and the use of automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

1-Amino-1-(2,3-difluorophenyl)acetone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction may produce difluorophenyl alcohols.

Scientific Research Applications

1-Amino-1-(2,3-difluorophenyl)acetone is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-Amino-1-(2,3-difluorophenyl)acetone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

1-Amino-1-(2,3-difluorophenyl)acetone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific fluorine atom positions, which can influence its interactions with other molecules and its overall chemical behavior.

Properties

Molecular Formula

C9H9F2NO

Molecular Weight

185.17 g/mol

IUPAC Name

1-amino-1-(2,3-difluorophenyl)propan-2-one

InChI

InChI=1S/C9H9F2NO/c1-5(13)9(12)6-3-2-4-7(10)8(6)11/h2-4,9H,12H2,1H3

InChI Key

GNKYNNPCFRWGAG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.